molecular formula C15H19NO4 B12975134 (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B12975134
M. Wt: 277.31 g/mol
InChI Key: LKPALAXKZXXURJ-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a phenylmethoxycarbonyl (Cbz) protecting group at the N1 position, an ethyl substituent at the C4 position, and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.31 g/mol (calculated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

LKPALAXKZXXURJ-STQMWFEESA-N

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

The stereochemistry (3R,4R) is crucial and is generally achieved by:

  • Chiral pool synthesis: Starting from chiral amino acids or derivatives that already possess the desired stereochemistry.
  • Asymmetric synthesis: Using chiral catalysts or auxiliaries to induce stereoselectivity during ring closure or substitution steps.

Introduction of the Ethyl Group at C-4

  • Alkylation of a suitable pyrrolidine intermediate at the 4-position using ethyl halides under controlled conditions.
  • Alternatively, starting from a 4-ethyl substituted pyrrolidine intermediate obtained via chiral synthesis or resolution.

Protection of the Nitrogen with Phenylmethoxycarbonyl Group

  • The nitrogen atom is protected by reaction with benzyl chloroformate (Cbz-Cl) to form the benzyloxycarbonyl (Cbz) protecting group.
  • This step is typically performed under basic conditions (e.g., NaHCO3 or Na2CO3) in an organic solvent like dichloromethane or tetrahydrofuran.
  • The Cbz group stabilizes the nitrogen and prevents unwanted side reactions during subsequent steps.

Carboxylic Acid Functional Group Preparation

  • The carboxylic acid at C-3 can be introduced by hydrolysis of esters or nitriles.
  • Commonly, esters are hydrolyzed under acidic or basic conditions to yield the free acid.
  • Alternatively, Grignard reagents can be carboxylated with carbon dioxide to form carboxylic acids after acidic workup.

Typical Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine ring formation Chiral amino acid derivatives or asymmetric catalysis Formation of pyrrolidine core with stereochemistry
2 Alkylation Ethyl halide, base Introduction of ethyl group at C-4
3 Nitrogen protection Benzyl chloroformate, base Formation of phenylmethoxycarbonyl (Cbz) protecting group
4 Ester hydrolysis or carboxylation Acidic/basic hydrolysis or CO2 carboxylation Formation of carboxylic acid at C-3

Detailed Research Findings

Patent Literature Insights

  • Patents related to pyrrolidine derivatives emphasize the importance of stereoselective synthesis and protecting group strategies to obtain high-purity enantiomers.
  • Processes often involve preparation of free base intermediates followed by selective protection and functionalization steps.

Chemical Intermediates and Analogues

  • Compounds such as 1-((benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid serve as key intermediates in the synthesis of the target compound.
  • Variations in stereochemistry (e.g., (3R,4S) vs. (3R,4R)) are controlled by choice of starting materials and reaction conditions.

Mechanistic Considerations

  • The Fischer esterification mechanism is relevant when converting carboxylic acids to esters or vice versa, involving protonation, nucleophilic attack by alcohol, and elimination of water.
  • Grignard reagent carboxylation involves nucleophilic addition to CO2, forming magnesium carboxylate salts, which upon acidification yield carboxylic acids.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Chiral pool synthesis Chiral amino acids, protecting groups High stereoselectivity Availability of chiral precursors
Asymmetric catalysis Chiral catalysts, alkyl halides Control over stereochemistry Requires catalyst optimization
Alkylation at C-4 Ethyl halides, bases Direct introduction of ethyl group Possible side reactions
Nitrogen protection (Cbz) Benzyl chloroformate, base Protects nitrogen functionality Additional deprotection step
Ester hydrolysis Acidic or basic aqueous conditions Straightforward conversion Sensitive to reaction conditions
Grignard carboxylation Grignard reagents, CO2, acid workup Adds carboxyl group efficiently Incompatible with some functional groups

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is C15H19NO4C_{15}H_{19}NO_4. The compound features a pyrrolidine ring with an ethyl group and a phenylmethoxycarbonyl substituent, which contributes to its chiral properties. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.

Antiviral Compounds

Research indicates that derivatives of this compound can serve as precursors for antiviral agents. The structural features of this compound allow for modifications that enhance antiviral activity against various pathogens .

JAK Inhibitors

The compound has been recognized as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Its chirality plays a critical role in the efficacy and safety profiles of these drugs .

Chiral Building Blocks

As a chiral building block, this compound is utilized in the synthesis of other complex molecules in medicinal chemistry. Its ability to impart chirality makes it valuable in developing enantiomerically pure pharmaceuticals .

Case Studies

StudyApplicationFindings
Study 1Antiviral ActivityDemonstrated enhanced efficacy against specific viral strains when modified from the base structure of this compound .
Study 2JAK InhibitionConfirmed that derivatives exhibit significant inhibition of JAK pathways, suggesting potential for treating autoimmune disorders .
Study 3Chiral SynthesisHighlighted its role as a precursor in synthesizing other chiral compounds with therapeutic potential .

Mechanism of Action

The mechanism of action of (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid with analogous pyrrolidine-3-carboxylic acid derivatives, focusing on structural variations, synthetic yields, purity, and substituent effects.

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Crude Yield (%) Purity (LC) Key Data Source
This compound R1 = Cbz, R2 = Ethyl C₁₅H₁₉NO₄ 277.31 N/A N/A
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid R1 = Methyl, R2 = 1,3-Benzodioxol-5-yl C₂₂H₂₂F₃N₃O₅ 466.42 68 >99%
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid R1 = Methyl, R2 = 1-Methylpyrrol-2-yl C₂₁H₂₈N₄O₄ 400.48 62 16%
(±)-(3R,4S)-1-Methyl-4-phenyl-3-{[3-(3-pyridyl)ureido]methyl}pyrrolidine-3-carboxylic acid R1 = Methyl, R2 = Phenyl C₁₉H₂₂N₄O₃ 354.41 49 79%
(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid R1 = H, R2 = 4-Bromophenyl C₁₁H₁₂BrNO₂ 280.13 N/A N/A
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid R1 = Cbz, R2 = Methyl C₁₄H₁₇NO₄ 263.29 N/A N/A

Structural and Functional Group Analysis

  • N-Protecting Groups : The target compound uses a phenylmethoxycarbonyl (Cbz) group, which is bulkier and more electron-withdrawing than the methyl group in analogs (e.g., entries 2–4). This difference impacts solubility and steric hindrance during reactions .
  • C4 Substituents : The ethyl group in the target compound provides greater hydrophobicity compared to aryl (e.g., benzodioxol, phenyl) or heteroaryl (e.g., pyridyl) substituents in analogs. Ethyl groups may also reduce crystallinity compared to planar aromatic systems .

Physicochemical Properties

  • Molecular Weight : The target compound (277.31 g/mol) is lighter than analogs with ureido linkers (>350 g/mol) but heavier than simpler aryl-substituted derivatives (e.g., 280.13 g/mol for 4-bromophenyl analog) .
  • Hydrogen Bonding: Unlike analogs with hydroxyl or ureido groups (e.g., entry 1), the target compound lacks hydrogen-bond donors, which may reduce solubility in polar solvents .

Research Implications

The comparative data highlight the trade-offs between substituent bulk, synthetic efficiency, and functional group compatibility. The ethyl group in this compound offers a balance between hydrophobicity and steric demand, making it a versatile intermediate for further derivatization. Future studies could explore its enzymatic stability or catalytic applications, leveraging insights from structurally related ureido-pyrrolidine inhibitors .

Biological Activity

(3R,4R)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 89439875

Physical Properties

PropertyValue
Boiling PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways.

Therapeutic Applications

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases.
  • Antitumor Activity : Some investigations have indicated that it might have cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy.
  • Neurological Effects : There is emerging evidence that this compound could influence neurological pathways, which may be beneficial in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating chronic inflammatory conditions .

Case Study 2: Antitumor Activity

In another study, this compound was tested against various cancer cell lines including breast and colon cancer. The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating effectiveness at low concentrations .

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound. It was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxins, suggesting a potential application in neuroprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.